

Thermochemical Profile of 5-Hexyn-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Hexyn-2-one

Cat. No.: B1605978

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Introduction

5-Hexyn-2-one (CAS No: 2550-28-9) is a bifunctional organic molecule containing both a ketone and a terminal alkyne group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of **5-Hexyn-2-one** is crucial for reaction design, process optimization, and safety assessment. This technical guide provides a summary of the available physical and thermochemical data for **5-Hexyn-2-one** and related compounds, details relevant experimental protocols, and presents a key reaction pathway involving this molecule.

Data Presentation

A comprehensive search of available literature and databases indicates that specific experimental thermochemical data, such as the standard enthalpy of formation, standard entropy, and heat capacity for **5-Hexyn-2-one**, are not well-documented. However, some fundamental physical properties have been reported and are summarized below.

Table 1: Physical Properties of **5-Hexyn-2-one**

Property	Value	Source
Molecular Formula	C ₆ H ₈ O	[1] [2]
Molecular Weight	96.13 g/mol	[2]
CAS Number	2550-28-9	[1] [2]
Boiling Point	149.8 °C at 760 mmHg	[1]
Density	0.886 g/cm ³	[1]
Flash Point	42.7 °C	[1]
Refractive Index	1.4366	[1]

For comparative purposes, the experimentally determined thermochemical data for the structurally related compound, 5-Hexen-2-one (CAS No: 109-49-9), which contains a terminal alkene instead of an alkyne, are presented in Table 2. It is critical to note that the presence of a triple bond in **5-Hexyn-2-one** versus a double bond in 5-Hexen-2-one will lead to significant differences in their respective thermochemical values.

Table 2: Thermochemical Data for 5-Hexen-2-one (CAS: 109-49-9)

Property	Value	Units	Method	Reference
Enthalpy of Combustion (liquid, ΔcH°liquid)	-3766	kJ/mol	Ccb	[3]
Enthalpy of Vaporization (ΔvapH)	42.3 ± 0.8	kJ/mol	-	[3]

Experimental Protocols

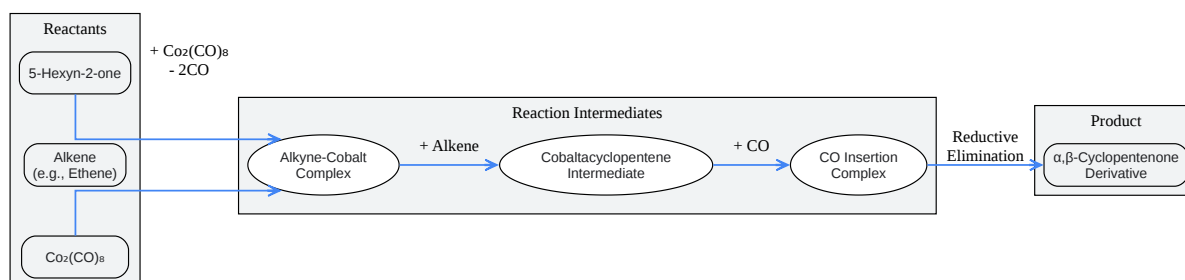
The determination of thermochemical data for volatile organic compounds like **5-Hexyn-2-one** typically involves calorimetric techniques. Below is a generalized protocol for determining the enthalpy of combustion, a key thermochemical parameter.

Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

- **Sample Preparation:** A precise mass of the liquid sample (**5-Hexyn-2-one**) is encapsulated in a combustible container of known heat of combustion.
- **Calorimeter Setup:** The sample is placed in a high-pressure vessel ("bomb") which is then pressurized with pure oxygen. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
- **Ignition and Temperature Measurement:** The sample is ignited electrically, and the temperature of the surrounding water is monitored with a high-precision thermometer at regular intervals before, during, and after the combustion.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.
- **Corrections:** Corrections are applied for the heat of combustion of the container and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).
- **Calculation of Enthalpy of Combustion:** The standard enthalpy of combustion is calculated from the corrected heat of combustion and the mass of the sample.

Mandatory Visualization

A significant reaction involving terminal alkynes such as **5-Hexyn-2-one** is the Pauson-Khand reaction. This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β -cyclopentenone, typically mediated by a cobalt carbonyl complex.^{[4][5]}



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